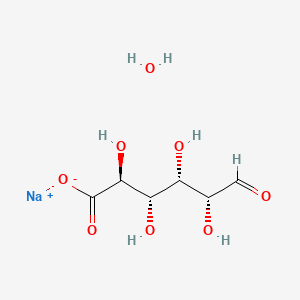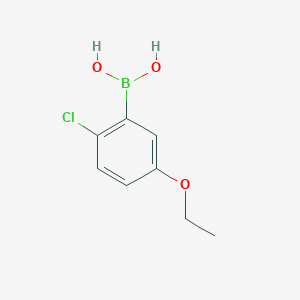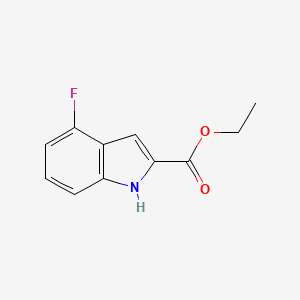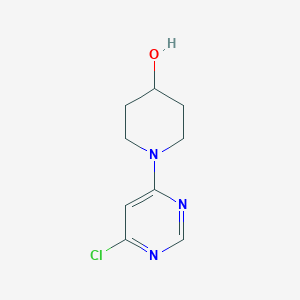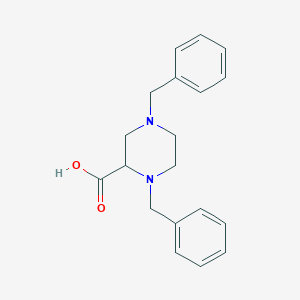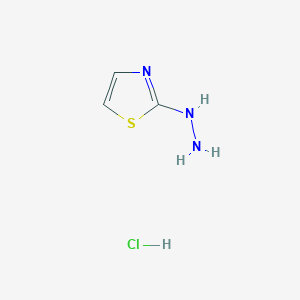
Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound consists of a magnesium atom sandwiched between two pentamethylcyclopentadienyl rings, making it a member of the metallocene family.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize Magnesium bis(pentamethylcyclopentadienyl) involves the reaction of pentamethylcyclopentadiene with magnesium in anhydrous ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Reduction of Magnesium Halides: Another approach is the reduction of magnesium halides with pentamethylcyclopentadiene in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of Magnesium bis(pentamethylcyclopentadienyl) involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process requires stringent moisture control and the use of high-purity reagents to avoid side reactions.
Types of Reactions:
Oxidation: Magnesium bis(pentamethylcyclopentadienyl) can undergo oxidation reactions to form various oxidized products, such as Magnesium bis(pentamethylcyclopentadienyl) oxide.
Reduction: Reduction reactions can lead to the formation of Magnesium bis(pentamethylcyclopentadienyl) hydride.
Substitution: Substitution reactions involve the replacement of one or more ligands in the compound, resulting in the formation of new organometallic complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various organometallic reagents and transition metal catalysts are employed.
Major Products Formed:
Oxidation: Magnesium bis(pentamethylcyclopentadienyl) oxide.
Reduction: Magnesium bis(pentamethylcyclopentadienyl) hydride.
Substitution: Various substituted Magnesium bis(pentamethylcyclopentadienyl) complexes.
Wissenschaftliche Forschungsanwendungen
Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation processes.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology: It is used as a tool in biological studies to understand metal-ligand interactions and their effects on biological systems.
Wirkmechanismus
The mechanism by which Magnesium bis(pentamethylcyclopentadienyl) exerts its effects involves its ability to coordinate with various substrates and transition metals. The molecular targets and pathways involved include:
Coordination to transition metals, leading to the formation of new organometallic complexes.
Interaction with organic substrates, facilitating various organic reactions.
Binding to biological molecules, influencing biological processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Ferrocene (Iron bis(cyclopentadienyl))
Cobaltocene (Cobalt bis(cyclopentadienyl))
Nickelocene (Nickel bis(cyclopentadienyl))
Eigenschaften
CAS-Nummer |
74507-64-5 |
|---|---|
Molekularformel |
C20H30Mg |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Mg/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI-Schlüssel |
QZNMZKZCVOJICG-UHFFFAOYSA-N |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2] |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-([1,1'-Biphenyl]-4-yl)anthracene](/img/structure/B1592823.png)
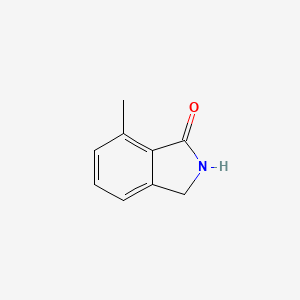
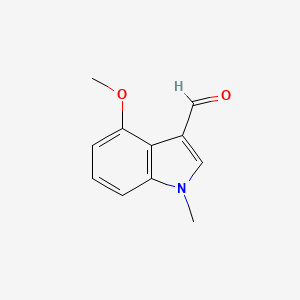
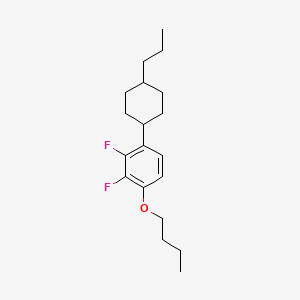
![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
